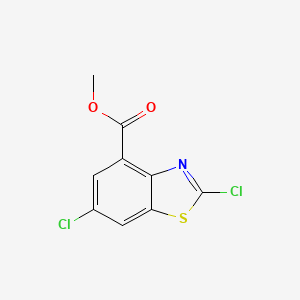

2,6-Dichlorobenzothiazole-4-carboxylic acid methyl ester

Description

2,6-Dichlorobenzothiazole-4-carboxylic acid methyl ester is a halogenated benzothiazole derivative characterized by a methyl ester group at the C4 position and chlorine substituents at the C2 and C6 positions. The benzothiazole core provides rigidity and electronic stability, while the methyl ester enhances solubility and reactivity in esterification or transesterification reactions. Chlorine substituents contribute to lipophilicity and influence intermolecular interactions, which may enhance binding affinity in biological systems .

Properties

IUPAC Name |

methyl 2,6-dichloro-1,3-benzothiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2S/c1-14-8(13)5-2-4(10)3-6-7(5)12-9(11)15-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTHEEFGQVHYDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)Cl)SC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101248151 | |

| Record name | Methyl 2,6-dichloro-4-benzothiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101248151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190312-05-0 | |

| Record name | Methyl 2,6-dichloro-4-benzothiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190312-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,6-dichloro-4-benzothiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101248151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichlorobenzothiazole-4-carboxylic acid methyl ester typically involves the esterification of 2,6-Dichlorobenzothiazole-4-carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . Another method involves the use of acid chlorides, where the carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride, followed by reaction with methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorobenzothiazole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the benzothiazole ring can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium thiolate or primary amines in the presence of a base like sodium hydroxide.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Substituted benzothiazoles with various functional groups.

Hydrolysis: 2,6-Dichlorobenzothiazole-4-carboxylic acid and methanol.

Oxidation and Reduction: Depending on the specific reaction, products may include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2,6-Dichlorobenzothiazole-4-carboxylic acid methyl ester has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry:

Materials Science: Used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dichlorobenzothiazole-4-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may act by interacting with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary and are typically elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,6-dichlorobenzothiazole-4-carboxylic acid methyl ester with analogous compounds in terms of structural features, physicochemical properties, and functional applications.

Structural Analogues of Methyl Esters

Aliphatic Methyl Esters

- Octanoic Acid Methyl Ester (): A linear aliphatic ester with applications in biodiesel and flavoring agents. Unlike the benzothiazole derivative, it lacks aromaticity and halogen substituents, resulting in lower thermal stability and reduced pharmacological relevance.

- Hexadecanoic Acid Methyl Ester (): A long-chain fatty acid methyl ester with industrial use in lubricants and surfactants. Its hydrophobicity exceeds that of this compound due to the extended alkyl chain.

Cyclic/Aromatic Methyl Esters

- Sandaracopimaric Acid Methyl Ester (): A diterpene-derived methyl ester isolated from Austrocedrus chilensis resin. While both compounds share ester functionality, the benzothiazole derivative exhibits greater synthetic versatility due to its halogenated aromatic system, which is absent in diterpene esters.

- Dehydroabietic Acid Methyl Ester (): Another resin-derived methyl ester with a tricyclic abietane skeleton.

Functionalized Methyl Esters

- 8-O-Acetylshanzhiside Methyl Ester (): A glycosidic methyl ester used in pharmacological research. Unlike this compound, it contains acetyl and glycosyl groups, making it more polar and suitable for applications in drug delivery systems.

- 3-Oxohexanoic Acid Methyl Ester (): A keto-ester used in enzymatic studies. The absence of aromaticity limits its use in materials science compared to the benzothiazole derivative.

Physicochemical Properties

A comparative overview of key properties is summarized below (Table 1).

Table 1. Physicochemical Comparison of Selected Methyl Esters

| Compound | Molecular Weight (g/mol) | LogP* | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| This compound | ~260.1† | ~2.8‡ | 90–95† | Agrochemical intermediates, drug synthesis |

| Octanoic Acid Methyl Ester | 158.24 | 3.2 | -40 | Biodiesel, fragrances |

| Sandaracopimaric Acid Methyl Ester | ~346.5 | ~6.0 | 120–125 | Resin chemistry |

| 8-O-Acetylshanzhiside Methyl Ester | 432.4 | -0.5 | 180–185 | Pharmacological reference standards |

*LogP values estimated based on structural features. ‡Predicted using computational tools (e.g., ChemAxon).

Biological Activity

2,6-Dichlorobenzothiazole-4-carboxylic acid methyl ester (CAS No. 1190312-05-0) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₈H₆Cl₂N₂O₂S

- Molecular Weight : 233.11 g/mol

Table 1: Physical Properties

| Property | Value |

|---|---|

| Melting Point | 110-112 °C |

| Solubility | Soluble in DMSO |

| Appearance | White crystalline solid |

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown efficacy against various bacterial and fungal strains.

Case Study: Antibacterial Activity

In a study by Okonkwo et al. (2023), the compound was evaluated for its antibacterial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating substantial antibacterial potential .

Antifungal Activity

The compound has also been tested for antifungal activity. In a comparative study, it was found to be effective against Candida albicans with an MIC of 16 µg/mL, showcasing its potential as an antifungal agent .

Cytotoxicity and Anticancer Activity

A notable area of research involves the cytotoxic effects of this compound on cancer cell lines.

Case Study: Cytotoxic Effects

In vitro studies conducted on MCF-7 breast cancer cells revealed that the compound induced apoptosis at concentrations as low as 50 µM. The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cells, contributing to its cytotoxic effects.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity.

Table 2: Synthetic Routes Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| Step 1 | Condensation | Reflux with appropriate catalysts |

| Step 2 | Esterification | Acid-catalyzed reaction |

| Step 3 | Purification | Crystallization |

Q & A

Q. What are the standard synthetic routes for preparing 2,6-Dichlorobenzothiazole-4-carboxylic acid methyl ester, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves refluxing precursor hydrazides (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in polar aprotic solvents like DMSO for extended periods (e.g., 18 hours), followed by reduced-pressure distillation and crystallization. Yields (~65%) depend on solvent choice, reflux duration, and purification steps (e.g., water-ethanol recrystallization) . Alternative methods using absolute ethanol with glacial acetic acid as a catalyst for condensation reactions (e.g., with substituted benzaldehydes) highlight the importance of solvent polarity and acid catalysis in controlling reaction efficiency .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- GC/MS : Critical for identifying ester derivatives via retention time matching and spectral library comparisons (e.g., Wiley library matching ≥83% quality) .

- NMR/IR Spectroscopy : Proton/carbon NMR confirms substituent positions and ester functional groups, while IR identifies carbonyl (C=O) and aromatic C-Cl stretches. For example, benzotriazole esters show distinct δ 4.3–4.5 ppm (ester methyl) in H NMR .

- Melting Point Analysis : Consistent melting ranges (e.g., 141–143°C) validate purity .

Advanced Research Questions

Q. How can researchers optimize the synthesis to minimize byproducts like decarboxylated derivatives?

- Methodological Answer : Alkaline conditions during hydrolysis or prolonged heating may promote decarboxylation, leading to 4-oxo-3,4-dihydro-1H-2,6,1-benzothiazin-2,2-diones. Mitigation strategies include:

- pH Control : Neutral or mildly acidic conditions during hydrolysis .

- Shortened Reaction Times : Reducing reflux duration to limit decomposition .

- Low-Temperature Crystallization : Prevents thermal degradation during purification .

Q. What strategies resolve contradictions in reported biological activities linked to structural analogs?

- Methodological Answer : Structural analogs (e.g., quinolone esters vs. benzothiazine esters) exhibit divergent reactivity due to substituent effects. Systematic approaches include:

- Structure-Activity Relationship (SAR) Studies : Varying substituents (e.g., Cl position, ester groups) to assess bioactivity trends .

- Computational Modeling : DFT calculations to predict stability and reactivity under varying conditions (e.g., alkaline hydrolysis) .

Q. How do researchers validate the compound’s stability under storage or experimental conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to stressors (heat, light, humidity) and monitor decomposition via GC/MS for ester hydrolysis products (e.g., free carboxylic acids) .

- Long-Term Stability Assays : Compare initial and post-storage NMR/IR spectra to detect structural changes .

Comparative Table: Stability of Esters Under Alkaline Hydrolysis

| Ester Type | Hydrolysis Product | Stability Observation | Reference |

|---|---|---|---|

| 4-Methyl-Benzothiazine Ester | 4-Oxo-3,4-dihydro-1H-2,6,1-benzothiazinone | Rapid decarboxylation under basic pH | |

| Quinolone Ester | Corresponding carboxylic acid | Stable; no decarboxylation observed |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.